

Indan-5-carbaldehyde mechanism of formation

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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184

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An In-depth Technical Guide to the Formation Mechanisms of **Indan-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary chemical pathways for the synthesis of **Indan-5-carbaldehyde**, a key intermediate in various research and development applications. The focus is on the underlying reaction mechanisms, experimental protocols, and quantitative data associated with the most effective formylation methods.

Introduction

Indan-5-carbaldehyde is an aromatic aldehyde derivative of indan. Its synthesis involves the introduction of a formyl group (-CHO) onto the benzene ring of the indan scaffold. This is typically achieved through electrophilic aromatic substitution reactions. The electron-donating nature of the fused alkyl ring system of indan activates the aromatic ring, directing substitution primarily to the para position (position 5) due to steric hindrance at the ortho position (position 4). This document details two robust and widely applicable methods for this transformation: the Rieche Formylation (a variant of the Friedel-Crafts reaction) and the Vilsmeier-Haack Reaction.

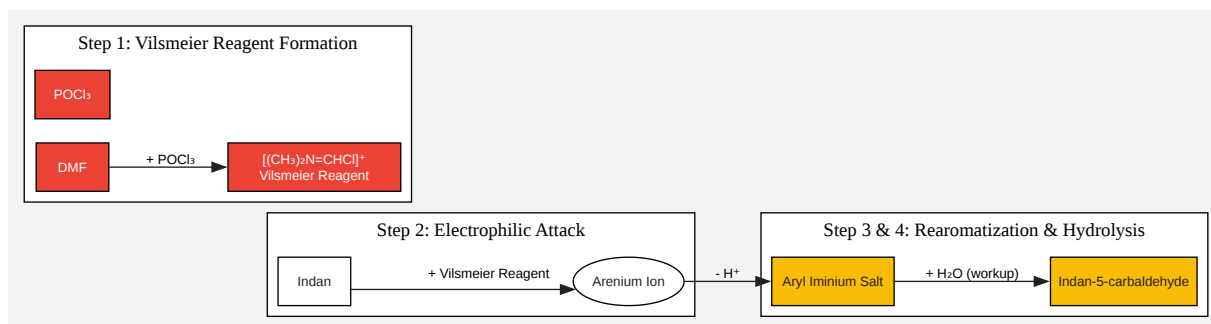
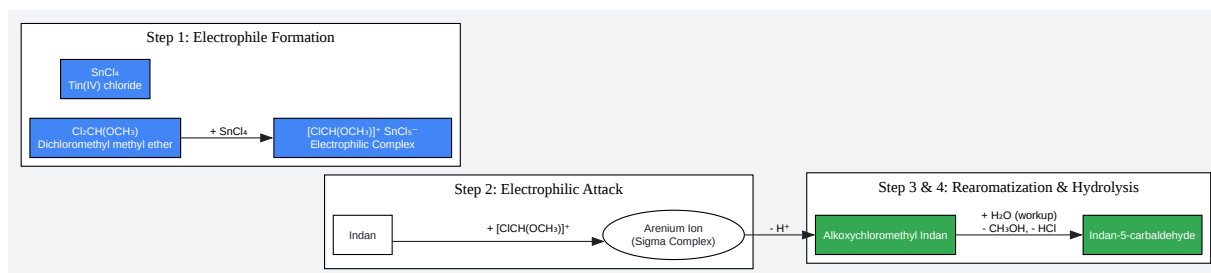
Rieche Formylation of Indan

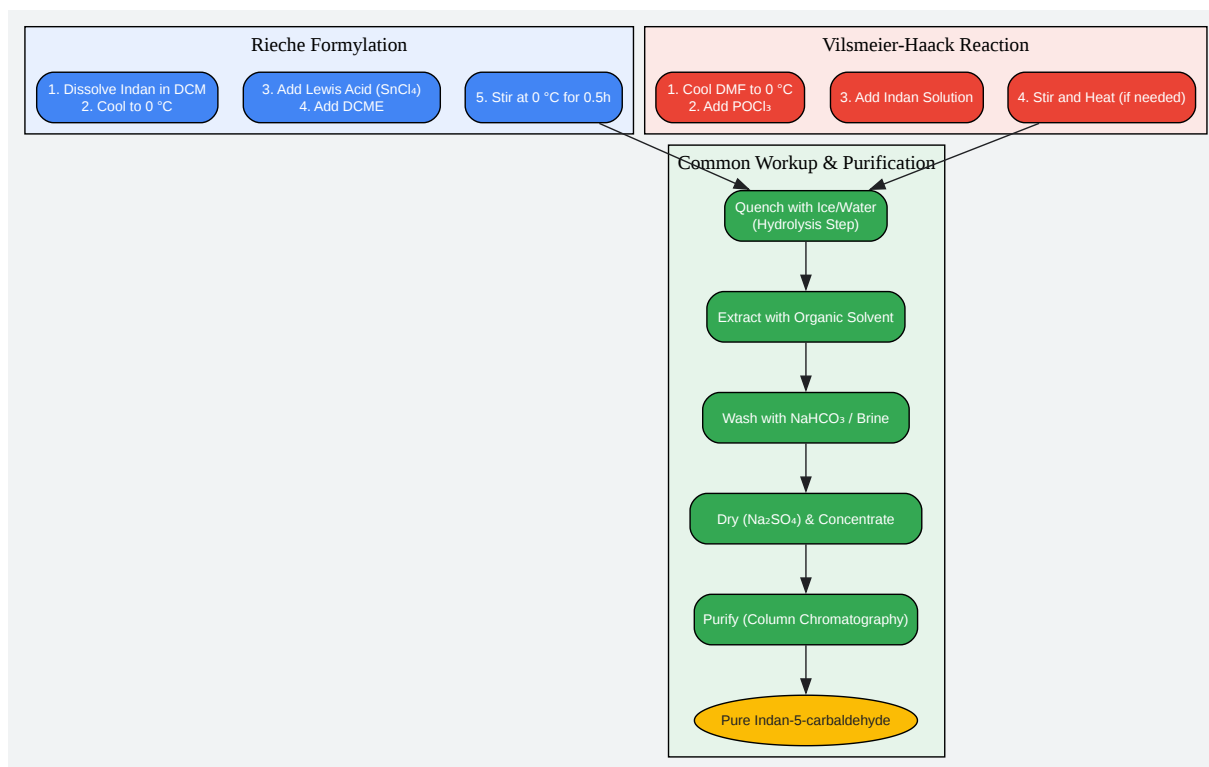
The Rieche formylation is a highly effective method for introducing a formyl group onto electron-rich aromatic compounds, such as indan, using dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid catalyst like tin(IV) chloride (SnCl_4) or titanium(IV) chloride (TiCl_4).^{[1][2][3]} This reaction is a variant of the Friedel-Crafts acylation.^[1]

Mechanism of Formation

The reaction proceeds through a classic electrophilic aromatic substitution mechanism:

- **Formation of the Electrophile:** The Lewis acid (e.g., SnCl_4) coordinates to one of the chlorine atoms of dichloromethyl methyl ether (DCME), facilitating the departure of a chloride ion and forming a highly reactive, resonance-stabilized oxocarbenium ion electrophile.
- **Electrophilic Attack:** The electron-rich aromatic ring of indan acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack preferentially occurs at the 5-position (para to the aliphatic ring) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Rearomatization:** A weak base (such as the SnCl_5^- complex) abstracts a proton from the sp^3 -hybridized carbon of the arenium ion, restoring the aromaticity of the ring.
- **Hydrolysis:** The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, **Indan-5-carbaldehyde**.





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